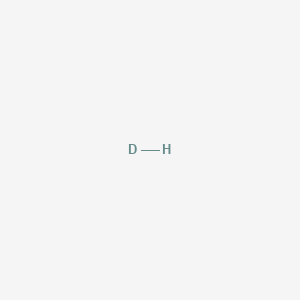

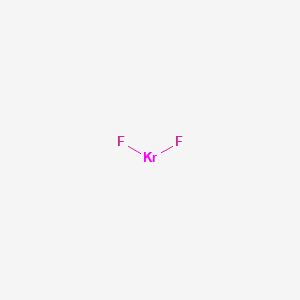

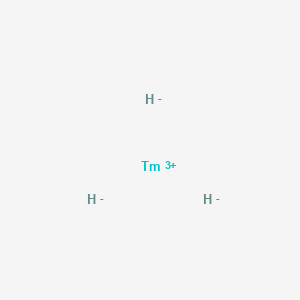

Thulium hydride (TmH3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thulium hydride, also known as thulium trihydride, is a chemical compound with the formula TmH3. It is a hydride of thulium, a rare earth metal belonging to the lanthanide series. Thulium hydride is typically found in high purity, submicron, and nanopowder forms. This compound is often used as a portable source of hydrogen gas due to its ability to release hydrogen upon decomposition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thulium hydride can be synthesized by reacting thulium metal with hydrogen gas at elevated temperatures. One common method involves heating thulium metal to around 870 K in the presence of hydrogen gas at a pressure of 1400 Torr for one hour . This reaction forms thulium trihydride as the primary product.

Industrial Production Methods: In industrial settings, thulium hydride is produced using similar methods but on a larger scale. The process involves the controlled reaction of thulium metal with hydrogen gas in specialized reactors designed to maintain the necessary temperature and pressure conditions. The resulting thulium hydride is then purified and processed into the desired form, such as submicron or nanopowder .

Analyse Des Réactions Chimiques

Types of Reactions: Thulium hydride undergoes various chemical reactions, including:

Oxidation: Thulium hydride can be oxidized to form thulium oxide (Tm2O3) and water.

Reduction: It can be reduced back to thulium metal and hydrogen gas.

Substitution: Thulium hydride can react with halogens to form thulium halides and hydrogen gas.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: High temperatures in the presence of a reducing agent such as lithium aluminum hydride.

Substitution: Halogens like chlorine or bromine at room temperature.

Major Products Formed:

Oxidation: Thulium oxide (Tm2O3) and water.

Reduction: Thulium metal and hydrogen gas.

Substitution: Thulium halides (e.g., thulium chloride) and hydrogen gas

Applications De Recherche Scientifique

Thulium hydride has several scientific research applications, including:

Chemistry: Used as a hydrogen source in various chemical reactions and as a reducing agent.

Biology: Investigated for potential use in biological hydrogenation reactions.

Mécanisme D'action

The mechanism by which thulium hydride exerts its effects primarily involves the release of hydrogen gas upon decomposition. This release can be triggered by heating or by chemical reactions with other compounds. The hydrogen gas produced can then participate in various chemical reactions, such as hydrogenation or reduction processes .

Comparaison Avec Des Composés Similaires

- Ytterbium hydride (YbH3)

- Terbium hydride (TbH3)

- Dysprosium hydride (DyH3)

Comparison: Thulium hydride is unique among these compounds due to its specific hydrogen release properties and its applications in thulium-doped fiber lasers. While other rare earth hydrides also release hydrogen, thulium hydride’s use in medical and industrial applications sets it apart. Additionally, thulium hydride’s ability to form high-purity submicron and nanopowder forms makes it particularly valuable for advanced materials research .

Propriétés

IUPAC Name |

hydride;thulium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Tm.3H/q+3;3*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMFHYRGHGURAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Tm+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Tm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.958 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-55-5 |

Source

|

| Record name | Thulium hydride (TmH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium hydride (TmH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)